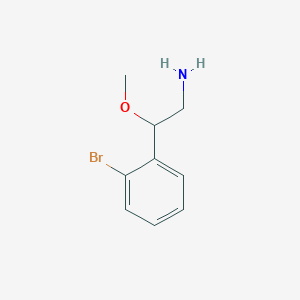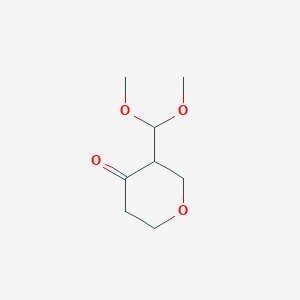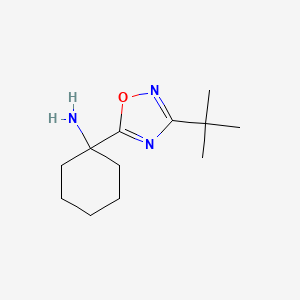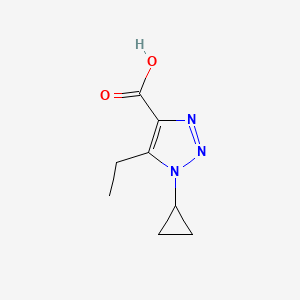
2-(2,3-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid is an organic compound with the molecular formula C9H6F4O2 It is a derivative of acetic acid where the hydrogen atoms are replaced by fluorine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated diazoalkanes in cycloaddition reactions . The reaction conditions often require stringent safety precautions due to the reactivity of the fluorinated compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.
Scientific Research Applications
2-(2,3-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s binding affinity and reactivity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-methylphenylacetic acid: Similar structure but lacks the additional fluorine atoms on the acetic acid moiety.
2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid: Similar structure with a methyl group instead of fluorine atoms on the acetic acid moiety.
Uniqueness
2-(2,3-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. These properties make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H6F4O2 |
|---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
2-(2,3-difluoro-4-methylphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H6F4O2/c1-4-2-3-5(7(11)6(4)10)9(12,13)8(14)15/h2-3H,1H3,(H,14,15) |
InChI Key |
XLFYZLUQHWSKRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C(=O)O)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13304823.png)

![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole](/img/structure/B13304832.png)


![Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13304846.png)




amine](/img/structure/B13304875.png)


